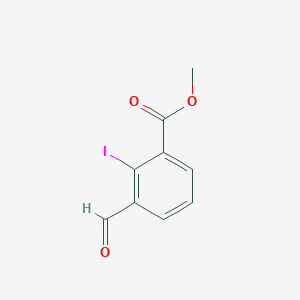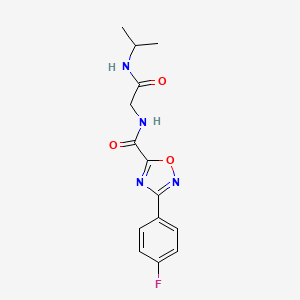![molecular formula C13H17BrIN5OSi B15172895 1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with azido, bromo, and iodo groups, as well as a trimethylsilyl-ethoxy-methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of Halogen Substituents: The bromo and iodo substituents are introduced through halogenation reactions using reagents such as bromine and iodine in the presence of catalysts.
Azidation: The azido group is introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Moiety: This step involves the protection of the hydroxyl group with a trimethylsilyl-ethoxy-methyl group using reagents like trimethylsilyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azido, bromo, and iodo groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azidation.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Synthetic Organic Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The halogen substituents can engage in halogen bonding interactions, influencing the compound’s binding affinity and selectivity towards biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one: Another heterocyclic compound with a similar core structure but different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound used in similar synthetic applications.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its combination of azido, bromo, and iodo substituents, which provide a versatile platform for further functionalization and derivatization. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C13H17BrIN5OSi |
|---|---|
Poids moléculaire |
494.20 g/mol |
Nom IUPAC |
2-[(4-azido-5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrIN5OSi/c1-22(2,3)5-4-21-8-20-7-10(15)11-12(18-19-16)9(14)6-17-13(11)20/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
BYKKAXIOKUAUKG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(C2=C(C(=CN=C21)Br)N=[N+]=[N-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
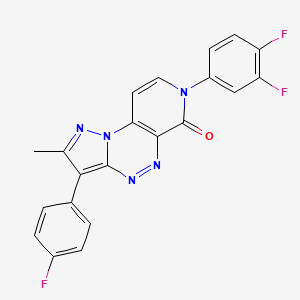
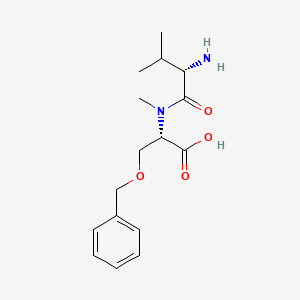
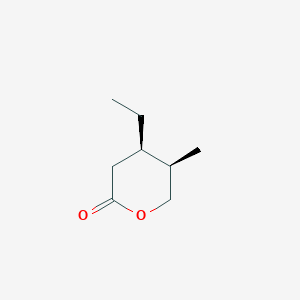
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
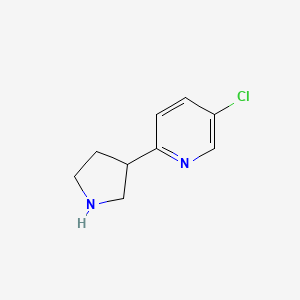
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
